1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one
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Overview
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, an imidazole ring, and a cyclohexylsulfonyl group
Scientific Research Applications
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-aminopropanol derivative, under acidic or basic conditions.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Imidazole Ring: The final step involves the alkylation of the azetidine derivative with an imidazole-containing reagent, such as 1-(bromomethyl)imidazole, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Mechanism of Action
The mechanism of action of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclohexylsulfonyl group and the imidazole ring can play crucial roles in binding to these targets, modulating their activity, and leading to the desired biological effects.
Comparison with Similar Compounds
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-pyrrol-1-yl)butan-1-one: Similar structure but with a pyrrole ring instead of an imidazole ring.
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-pyrazol-1-yl)butan-1-one: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(1H-imidazol-1-yl)butan-1-one is unique due to the presence of the imidazole ring, which can impart specific biological activities and binding properties. The combination of the azetidine ring and the cyclohexylsulfonyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-imidazol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(18-8-7-17-12-18)9-16(20)19-10-15(11-19)23(21,22)14-5-3-2-4-6-14/h7-8,12-15H,2-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJVNYCDRCLYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC(C1)S(=O)(=O)C2CCCCC2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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